molecular formula C18H12N4O6 B015934 Tris(4-nitrophenyl)amine CAS No. 20440-93-1

Tris(4-nitrophenyl)amine

Cat. No. B015934
CAS RN: 20440-93-1
M. Wt: 380.3 g/mol
InChI Key: LSNJBIDKQIRWRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(4-cyanophenyl)amine (TCPA), a compound similar to Tris(4-nitrophenyl)amine, involves a novel self-assembly process starting from 4-fluorocyanobenzene treated with potassium carbonate in dimethylsulfoxide. This process suggests a pathway that could be relevant for the synthesis of Tris(4-nitrophenyl)amine, highlighting the potential for innovative self-assembly methods in the creation of such compounds (Patra, Anthony, & Radhakrishnan, 2007).

Molecular Structure Analysis

Molecular and structural analyses of compounds like Tris(4-nitrophenyl)amine reveal the importance of conformational polymorphism, as seen in tris[4-(nitrophenyloxy)ethyl]amine (L). This compound crystallizes in multiple polymorphic forms, which are understood through morphology, single-crystal structure, and computational studies. Such analysis is crucial for understanding the molecular arrangement and properties of Tris(4-nitrophenyl)amine (Dey & Das, 2010).

Chemical Reactions and Properties

Tris(4-nitrophenyl)amine and its derivatives are likely to participate in a variety of chemical reactions, as indicated by related compounds. For example, the reaction of tris(4-bromophenyl)amine with 2-methyl-2-nitrosopropane and subsequent oxidation leads to the formation of complex compounds with interesting electronic properties (Itoh, Matsuda, †§, & Iwamura, Hori, 2000).

Physical Properties Analysis

The physical properties of compounds similar to Tris(4-nitrophenyl)amine, such as their crystalline forms and thermal stability, can be derived from studies on tris(4-cyanophenyl)amine. These compounds exhibit strong fluorescence in solution and solid states, indicating their potential utility in materials science (Patra, Anthony, & Radhakrishnan, 2007).

Chemical Properties Analysis

The chemical behavior of Tris(4-nitrophenyl)amine can be inferred from studies on related compounds. For instance, the synthesis and reactivity of tris(4-formylphenyl)amine, a key building block in materials chemistry, provide insights into the functionalization and potential applications of Tris(4-nitrophenyl)amine in the development of novel materials (Mallegol, Gmouh, Meziane, Blanchard‐Desce, & Mongin, 2005).

Scientific Research Applications

Application 3: Organic Synthesis

  • Summary of the Application : Tris(4-nitrophenyl)amine is a compound useful in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can rationalize known organic reactions and predict new ones.

Application 4: Diagnostic Assay Manufacturing

  • Summary of the Application : Tris(4-nitrophenyl)amine is used in the manufacturing of diagnostic assays . Diagnostic assays are tests that are used to assess the presence, absence, or quantity of an analyte in a sample. These can be used for a variety of purposes, such as disease diagnosis, drug testing, environmental analysis, and many others.

Application 5: Hematology and Histology

  • Summary of the Application : Tris(4-nitrophenyl)amine is used in the fields of hematology and histology . Histology is the study of the microscopic structure of tissues. Hematology is the branch of medicine concerned with the study of the cause, prognosis, treatment, and prevention of diseases related to blood.

Safety And Hazards

When handling Tris(4-nitrophenyl)amine, it is recommended to use personal protective equipment and ensure adequate ventilation7. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented7.


properties

IUPAC Name

4-nitro-N,N-bis(4-nitrophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNJBIDKQIRWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066610
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-nitrophenyl)amine

CAS RN

20440-93-1
Record name 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20440-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
G Li, Z Wang - Macromolecules, 2013 - ACS Publications
Three microporous polyimides, MPI-1, MPI-2, and MPI-3, with uniform pores were synthesized via one-pot polycondensation from tetrakis(4-aminophenyl)methane, tris(4-aminophenyl)…
Number of citations: 204 0-pubs-acs-org.brum.beds.ac.uk
JT Wu, TL Hsiang, GS Liou - Journal of Materials Chemistry C, 2018 - pubs.rsc.org
A series of novel redox-active triphenylamine-based materials, 4,4′-bis(4,4′-dimethoxydiphenylaminyl)-4′′-methoxytriphenylamine (BDATPA) and four related derivatives, …
Number of citations: 19 0-pubs-rsc-org.brum.beds.ac.uk
J Fang, H Kita, K Okamoto - Macromolecules, 2000 - ACS Publications
A series of wholly aromatic hyperbranched polyimides were successfully prepared by condensation polymerization of a triamine monomer, tris(4-aminophenyl)amine (TAPA), and a …
Number of citations: 306 0-pubs-acs-org.brum.beds.ac.uk
B Gustafsson, M Håkansson, S Jagner - Inorganica Chimica Acta, 2003 - Elsevier
Two compounds containing polydentate aromatic amines have been prepared and characterised by means of crystal structure determination. Compound 1, catena-μ-chloro-μ-1,4-…
JK Liu, SM Shau, TY Juang, CC Chang… - Journal of applied …, 2011 - Wiley Online Library
In this study, we synthesized a phosphorus‐containing triply functionalized reactive modifier, DOPO‐tris(azetidine‐2,4‐dione), and a phosphorus‐free doubly functionalized reactive …
Z Wang, B Zhang, H Yu, G Li, Y Bao - Soft Matter, 2011 - pubs.rsc.org
Four new polyimide networks were prepared via a one-step polycondensation method by using tris(4-aminophenyl)amine and 1,3,5-tris(4-aminophenyl)benzene to react with …
Number of citations: 69 0-pubs-rsc-org.brum.beds.ac.uk
N Manoranjan, SI Woo - RSC advances, 2016 - pubs.rsc.org
Azo bridged, heterocyclic, microporous polymers were synthesized by a metal catalyst-free direct one-step coupling reaction of a diazotized amine group with the five-membered ring. …
Number of citations: 9 0-pubs-rsc-org.brum.beds.ac.uk
G Li, B Zhang, J Yan, Z Wang - Journal of Materials Chemistry A, 2014 - pubs.rsc.org
Four porous poly(Schiff-base)s, PSN-DA, PSN-TAPB, PSN-TAPA and PSN-TAPM, are synthesized via one-pot condensation from 1,3,5,7-tetrakis(4-formylphenyl)adamantane with rod-…
Number of citations: 68 0-pubs-rsc-org.brum.beds.ac.uk
TY Juang, JK Liu, CC Chang, SM Shau… - Journal of Polymer …, 2011 - Springer
In this study, we synthesized a reactive modifier [DOPO-tris(azetidine-2,4-dione)], terminated with three azetidine-2,4-dione functional groups, from [(9,10-dihydro-9-oxa-10-…
N Cindro, Ž Car, VP Peroković, M Borovina, B Panić… - Heliyon, 2023 - cell.com
The polymerization property of aromatic polynitroso compounds could be used to create azodioxy porous networks with possible application for the adsorption of CO 2 , the main …
Number of citations: 2 www.cell.com

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